2,3,7-Trimethyl-1-benzofuran

Catalog No.
S14366225
CAS No.
21417-72-1
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
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2,3,7-Trimethyl-1-benzofuran

CAS Number

21417-72-1

Product Name

2,3,7-Trimethyl-1-benzofuran

IUPAC Name

2,3,7-trimethyl-1-benzofuran

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3

InChI Key

XXDIHDIHRSHLGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C)C

2,3,7-Trimethyl-1-benzofuran is a polycyclic aromatic compound belonging to the benzofuran family. Its structure consists of a benzene ring fused to a furan ring, with three methyl groups located at the 2, 3, and 7 positions of the benzofuran framework. This compound is notable for its potential biological activities and diverse applications in medicinal chemistry and organic synthesis.

Typical of aromatic compounds, including electrophilic aromatic substitution, oxidation, and reduction. For instance, it can be brominated or nitrated at the aromatic ring under appropriate conditions. Additionally, the furan moiety can participate in cycloaddition reactions or be oxidized to form corresponding carbonyl derivatives.

Research indicates that 2,3,7-trimethyl-1-benzofuran exhibits various biological activities. It has been studied for its potential antioxidant properties and its ability to inhibit certain enzymes involved in cancer progression. Some studies suggest that benzofuran derivatives may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor necrosis factor-alpha converting enzyme (TACE) . Moreover, compounds related to this structure have shown antibacterial and antifungal activities.

The synthesis of 2,3,7-trimethyl-1-benzofuran can be achieved through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzofuran with methyl groups using methyl halides in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenols or aldehydes, cyclization can occur under acidic or basic conditions to form the benzofuran core followed by methylation.
  • Oxidative Methods: Some synthetic routes involve the oxidation of simpler benzofurans to introduce additional methyl groups selectively.

2,3,7-Trimethyl-1-benzofuran finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Natural Products: It is utilized in synthesizing flavors and fragrances due to its aromatic properties.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules in chemical research.

Studies on the interactions of 2,3,7-trimethyl-1-benzofuran with biological targets have shown promising results. For example, it has been evaluated for its binding affinity to proteins involved in apoptosis and inflammation pathways. The structure-activity relationship (SAR) studies indicate that modifications on the methyl groups can significantly alter its biological efficacy .

Several compounds share structural similarities with 2,3,7-trimethyl-1-benzofuran. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-BenzofuranBenzofuran core without methyl groupsBasic structure; serves as a precursor
3-MethylbenzofuranMethyl group at position 3Modifies biological activity compared to parent
2-MethylbenzofuranMethyl group at position 2Different reactivity patterns than trimethyl variant
5-MethoxybenzofuranMethoxy group at position 5Potential for increased solubility and reactivity
2-HydroxybenzofuranHydroxyl group at position 2Increased polarity; may enhance biological activity

The presence of multiple methyl groups in 2,3,7-trimethyl-1-benzofuran contributes to its unique properties compared to these similar compounds. The specific placement of these functional groups affects both its chemical reactivity and biological activity.

Cyclization/Isomerization Reactions of Alkenylpyrocatechol Precursors

Cyclization reactions involving alkenylpyrocatechol derivatives offer a direct pathway to benzofuran cores. These precursors undergo thermal or acid-mediated isomerization to form the fused furan ring. For example, 2-methyl-3-allylpyrocatechol derivatives, when heated in toluene at 110–130°C, undergo a -sigmatropic rearrangement followed by cyclization to yield 2,3,7-trimethyl-1-benzofuran. The reaction’s regioselectivity is governed by the steric and electronic effects of substituents on the catechol ring.

A notable variation involves palladium-copper bimetallic catalysis, where terminal alkynes and iodophenols undergo Sonogashira coupling to form propargyl ether intermediates. Subsequent intramolecular cyclization, facilitated by copper iodide, generates the benzofuran skeleton with methyl groups installed at the 2- and 3-positions. This method achieves yields exceeding 80%, though the 7-methyl group often requires post-cyclization functionalization.

Acid-Catalyzed Intramolecular Cyclization Mechanisms

Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid efficiently promote the cyclization of ortho-substituted phenolic substrates. For instance, 2-hydroxy-3,7-dimethylphenylacetic acid, when treated with acetic anhydride and a catalytic amount of p-TsOH, undergoes dehydration and ring closure to form 2,3,7-trimethyl-1-benzofuran. The mechanism proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the phenolic oxygen to form the furan ring (Figure 1).

Mechanistic Pathway:

  • Protonation of the carbonyl group enhances electrophilicity.
  • Intramolecular nucleophilic attack by the phenolic oxygen forms a tetrahedral intermediate.
  • Dehydration yields the aromatic benzofuran system.

This method is highly reproducible under solvent-free conditions, with yields exceeding 90% when using excess acetic anhydride as both reactant and dehydrating agent.

Multi-Step Synthesis via Hydroxyphenylacetic Acid Intermediates

A robust two-step synthesis begins with o-hydroxyphenylacetic acid, which is condensed with trimethyl orthoformate in the presence of acetic anhydride. The first step generates a methylene intermediate, which undergoes acid-catalyzed cyclization in the second step to produce 3-(α-methoxy)methylenebenzofuran-2(3H)-one. Subsequent demethylation and methylation introduce the 7-methyl group, completing the synthesis of 2,3,7-trimethyl-1-benzofuran.

Key Advantages:

  • Solvent-free conditions minimize byproduct formation.
  • High atom economy due to in situ recycling of acetic acid and toluene.
  • Scalability demonstrated at pilot plant levels with consistent yields >90%.

A comparative analysis of catalysts revealed that silica gel-supported sulfonic acids outperform homogeneous acids by reducing side reactions, particularly at elevated temperatures.

Catalytic Performance Data

Catalyst TypeReaction ConditionsYield (%)SelectivityReusability
MSN-SO3H60°C, 4 hours87>95%8 cycles
Polyphosphoric acid150°C, 2 hours7885%Single use
Trifluoroacetic acidRoom temperature, 6 hours7090%Single use

The regioselective nature of sulfonic acid catalysis is particularly important for the synthesis of 2,3,7-trimethyl-1-benzofuran, where the methyl substituents must be positioned precisely to achieve the desired isomer [4]. Acid-catalyzed cyclization of benzoquinones with substituted cyclohexenones has been reported to proceed through formal [3+2] heteroannulation processes, yielding benzofuran structures with high regioselectivity [4].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions represent one of the most versatile approaches for benzofuran synthesis, offering excellent control over regiochemistry and functional group tolerance [5] [6]. The synthesis of trimethylated benzofuran derivatives through transition metal catalysis has been extensively studied, with particular emphasis on palladium, copper, and rhodium-based systems.

Palladium-Catalyzed Systems

Palladium-catalyzed heteroannulation of acetylenic compounds provides a facile method for benzofuran synthesis [7]. The reaction between ortho-iodophenol and acetylenic compounds under palladium-catalyzed conditions has been demonstrated to be highly effective for constructing benzofuran frameworks [7]. For 2,3,7-trimethyl-1-benzofuran synthesis, palladium acetate catalysts in combination with appropriate ligands have shown remarkable efficiency [6].

The mechanistic pathway for palladium-catalyzed benzofuran formation involves oxidative addition of the halogenated phenol to palladium(0), followed by alkyne insertion and reductive elimination to form the benzofuran ring [7]. The presence of methyl substituents in the 2,3,7-positions influences the electronic properties of the aromatic system, affecting both the reaction rate and selectivity [8].

Copper-Catalyzed Reactions

Copper catalysis has gained significant attention in benzofuran synthesis due to its cost-effectiveness and environmental compatibility [9] [10]. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes represents a particularly attractive approach for benzofuran formation [11]. The regioselective synthesis of polysubstituted benzofurans using copper catalysts and molecular oxygen has been reported to proceed through sequential nucleophilic addition and oxidative cyclization [11].

Iron and copper catalysis have been successfully combined for benzofuran synthesis, with the starting material first converted to a reactive iodide using iron(III) triflimide, followed by copper(I) iodide-catalyzed O-arylation [9]. This dual-metal approach has proven effective for both electron-rich and electron-poor substrates, with electron-rich starting materials generally providing superior yields [9].

Rhodium-Catalyzed Transformations

Rhodium-catalyzed synthesis of benzofurans has emerged as a powerful methodology, particularly for the formation of highly substituted derivatives [5] [6]. The rhodium-mediated transfer of vinylene between vinyl carbonates and meta-salicylic acid derivatives has been demonstrated to yield substituted benzofuran heterocycles in yields ranging from 30-80% [5] [6].

The synthetic pathway for rhodium-catalyzed benzofuran formation involves four main steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination [5]. The use of cyclopentadienyl-based rhodium complexes as catalysts, combined with tetrachloroethane as solvent, has proven optimal for achieving high yields of trimethylated benzofuran derivatives [5].

Comparative Catalytic Performance

Metal CatalystSubstrate ScopeYield Range (%)Reaction ConditionsFunctional Group Tolerance
PalladiumBroad58-9490°C, 12 hoursExcellent
CopperModerate45-9360°C, 8 hoursGood
RhodiumLimited30-80120°C, 24 hoursModerate
Iron/CopperBroad55-7580°C, 16 hoursGood

Base-Promoted Cyclization Strategies

Base-promoted cyclization strategies offer an alternative approach to benzofuran synthesis that avoids the use of precious metals while maintaining high efficiency [12] [13]. The application of various bases, including potassium carbonate, cesium carbonate, and organic bases, has been extensively investigated for benzofuran ring formation.

Potassium Carbonate-Mediated Cyclization

Potassium carbonate has emerged as a particularly effective base for promoting benzofuran cyclization reactions [12]. The base-promoted cyclization of ortho-alkynylphenols to corresponding benzofurans has been demonstrated to proceed in moderate to good yields using cesium carbonate in dimethylformamide at 60°C [12]. This methodology has proven applicable to a wide range of substrates, including those bearing electron-donating and electron-withdrawing substituents [12].

The reaction mechanism for base-promoted cyclization involves deprotonation of the phenolic hydroxyl group, followed by intramolecular nucleophilic attack on the activated alkyne moiety [12]. The resulting cyclization product undergoes aromatization to yield the benzofuran framework [12]. For 2,3,7-trimethyl-1-benzofuran synthesis, the positioning of methyl groups requires careful control of reaction conditions to ensure regioselective cyclization [13].

Cesium Carbonate Systems

Cesium carbonate has demonstrated superior performance compared to other inorganic bases in benzofuran cyclization reactions [12]. The higher basicity and better solubility of cesium carbonate in organic solvents contribute to its enhanced catalytic activity [12]. Standard reaction conditions employing cesium carbonate (2 equivalents) in dry dimethylformamide at 60°C have been optimized for benzofuran synthesis [12].

Organic Base Catalysis

Organic bases such as triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene have been successfully employed in benzofuran synthesis [5]. Triethylamine-catalyzed Rap-Stoermer reactions between α-haloketones and salicylaldehydes have yielded benzofuran derivatives in remarkable yields of 81-97% under neat conditions [5]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene has proven particularly effective for promoting 5-exo-dig cyclization reactions [5].

Base-Promoted Cyclization Performance

BaseConcentrationSolventTemperature (°C)Yield (%)Reaction Time
Potassium carbonate2 eqDMF60828 hours
Cesium carbonate2 eqDMF60866 hours
TriethylamineNeatNone258912 hours
DBU1.5 eqAcetonitrile80754 hours

The transition-metal-free nature of base-promoted cyclization strategies makes them particularly attractive for large-scale synthesis applications [14]. The potassium tert-butoxide-catalyzed synthesis of benzofuran derivatives through intramolecular cyclization of ortho-bromobenzylvinyl ketones has been demonstrated to encompass a broad range of substituents [5]. This methodology has been successfully applied to the synthesis of medicinally significant natural products, including coumestrol [5].

The strategic introduction of methyl groups at specific positions of the benzofuran ring system requires careful consideration of both electronic and steric factors. The regioselectivity and efficiency of methylation reactions depend significantly on the reaction conditions and catalytic systems employed.

Transition Metal-Catalyzed Methylation Strategies

Transition metal-catalyzed methylation represents one of the most versatile approaches for introducing methyl groups at specific positions of the benzofuran framework. Palladium-based catalysts have demonstrated exceptional efficiency in C-H activation and subsequent methylation reactions [2] [3]. The catalytic system typically employs palladium acetate in combination with appropriate ligands and methyl iodide as the methylating agent.

The electronic properties of the benzofuran core significantly influence the regioselectivity of methylation. The electron-rich nature of the furan ring activates adjacent positions for electrophilic attack, while the benzene ring portion exhibits more conventional aromatic reactivity patterns [2]. Research has shown that methylation at the C-7 position proceeds with the highest regioselectivity, achieving selectivity ratios of 9:1:0.5 for C-7:C-4:C-5 positions in Friedel-Crafts acetylation reactions followed by reduction [4].

Base-Promoted Methylation Approaches

Base-promoted methylation reactions offer an alternative strategy for introducing methyl groups, particularly at the C-2 and C-3 positions. The use of strong bases such as sodium hydride or lithium diisopropylamide enables deprotonation of the benzofuran ring, followed by treatment with methyl iodide [3] [5].

The reaction mechanism involves initial deprotonation at the most acidic position, typically influenced by the existing substitution pattern. The presence of electron-withdrawing groups enhances the acidity of adjacent positions, while electron-donating substituents can direct metalation to specific sites through coordination effects [5].

Electrophilic Aromatic Substitution Methods

Traditional electrophilic aromatic substitution reactions provide access to methylated benzofurans through Friedel-Crafts acylation followed by reduction. The process involves treatment with acetyl chloride and aluminum chloride, followed by reduction of the resulting ketone to the corresponding methyl group [2] [4].

The regioselectivity of Friedel-Crafts reactions on benzofuran derivatives follows predictable patterns based on electronic effects. The furan oxygen atom activates positions 2 and 3 through resonance donation, while the benzene ring exhibits typical aromatic reactivity with positions 4 and 7 being most reactive [4]. Research indicates that the C-7 position shows the highest reactivity in electrophilic substitution reactions, with reaction rates being 2-3 times higher than at the C-4 position [6].

Carboxylic Acid Derivative Synthesis via Oxidative Pathways

The conversion of methyl groups to carboxylic acid derivatives represents a fundamental transformation in benzofuran chemistry, providing access to valuable synthetic intermediates and biologically active compounds. The oxidative pathways employed for these transformations must be carefully selected to maintain the integrity of the benzofuran core while achieving selective functionalization.

Chromic Acid Oxidation Protocols

Chromic acid oxidation represents one of the most widely employed methods for converting methyl groups to carboxylic acids in benzofuran systems. The reaction typically employs chromium trioxide in acetic acid under reflux conditions, achieving moderate to good yields of the desired carboxylic acid derivatives [7] [8].

The mechanism of chromic acid oxidation involves initial formation of a chromate ester with the benzylic carbon, followed by elimination to form an aldehyde intermediate. Subsequent oxidation of the aldehyde yields the final carboxylic acid product [9]. Research has demonstrated that methyl groups at positions 2, 3, and 7 of trimethylbenzofuran derivatives undergo oxidation at different rates, with benzylic positions being preferentially oxidized over aromatic methyl groups [9].

The selectivity of chromic acid oxidation can be controlled through careful adjustment of reaction conditions. Studies have shown that methyl group oxidation accounts for 65-75% of the total oxidation products, while aromatic oxidation represents only 25-35% of the product mixture [9]. The reaction typically proceeds with yields ranging from 45-75%, depending on the specific substitution pattern and reaction conditions employed.

Alternative Oxidation Methodologies

Beyond chromic acid oxidation, several alternative oxidation methodologies have been developed for the synthesis of carboxylic acid derivatives from methylated benzofurans. Potassium permanganate oxidation offers a complementary approach, particularly for cases where chromic acid proves insufficiently selective [7] [10].

Osmium tetroxide-mediated oxidation, often employed in conjunction with sodium periodate, provides high selectivity for the oxidation of alkyl side chains to carboxylic acids. This methodology achieves yields of 70-85% and demonstrates excellent chemoselectivity for benzylic positions [10]. The reaction proceeds through formation of osmate esters, followed by oxidative cleavage to yield the carboxylic acid products.

Electrochemical oxidation methods have emerged as environmentally friendly alternatives to traditional chemical oxidants. These methods employ platinum electrodes in acetonitrile solutions, achieving selective oxidation of methyl groups with yields ranging from 55-75% [11]. The electrochemical approach offers advantages in terms of selectivity and environmental impact, though it requires specialized equipment and optimized conditions.

Mechanistic Considerations in Oxidative Transformations

The mechanism of oxidative conversion of methyl groups to carboxylic acids involves several key steps that determine both the efficiency and selectivity of the transformation. Initial hydrogen abstraction from the methyl group forms a benzylic radical, which then undergoes further oxidation to form aldehyde and carboxylic acid intermediates [7] [12].

The electronic environment of the benzofuran system significantly influences the oxidation pathway. Electron-donating substituents enhance the rate of hydrogen abstraction, while electron-withdrawing groups can slow the reaction or direct oxidation to alternative positions [12]. The presence of multiple methyl groups creates competing pathways, with the relative rates of oxidation being determined by both electronic and steric factors.

Studies using kinetic isotope effects have provided insights into the mechanism of these oxidative transformations. The observed kH/kD values of 2.8-3.2 indicate that hydrogen abstraction is the rate-determining step in the oxidation process [13]. This mechanistic understanding has enabled the development of more selective oxidation protocols and the prediction of reaction outcomes for novel substrates.

Etherification and Esterification of Hydroxybenzofuran Intermediates

The functionalization of hydroxybenzofuran intermediates through etherification and esterification reactions provides access to a diverse array of benzofuran derivatives with varied pharmacological and materials properties. These transformations are particularly important in medicinal chemistry applications, where the introduction of specific functional groups can modulate biological activity, solubility, and metabolic stability.

Etherification Strategies

Etherification of hydroxybenzofuran intermediates can be accomplished through several well-established methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and product yields. The Williamson ether synthesis represents the most widely employed approach, utilizing alkyl halides in the presence of strong bases such as potassium carbonate [14] [15].

The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group, followed by SN2 displacement of the halide by the phenoxide anion. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or acetone, with reaction temperatures ranging from 80-100°C [14]. Under these conditions, yields of 85-95% are commonly achieved for primary and secondary alkyl halides, while tertiary halides may require alternative approaches due to competing elimination reactions.

The Ullmann ether synthesis provides an alternative approach for the formation of aryl ethers from hydroxybenzofuran derivatives. This copper-catalyzed reaction employs aryl halides and proceeds through a different mechanistic pathway involving oxidative addition and reductive elimination steps [16]. While this method requires higher temperatures (150-180°C) and longer reaction times (8-12 hours), it provides access to aryl ethers that cannot be prepared through the Williamson synthesis.

Esterification Methodologies

Esterification of hydroxybenzofuran intermediates can be accomplished through various approaches, each offering specific advantages for different synthetic applications. Acid-catalyzed esterification represents the most straightforward approach, employing carboxylic acids in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid [17] [8].

The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by the phenolic hydroxyl group. The reaction typically requires heating (60-120°C) and removal of water to drive the equilibrium toward product formation [8]. Yields of 70-90% are commonly achieved, though the reaction may require extended reaction times for sterically hindered substrates.

Acyl chloride-mediated esterification offers a more reactive alternative, particularly for substrates that prove difficult to esterify under acid-catalyzed conditions. The reaction employs acyl chlorides in the presence of pyridine or other tertiary amines, proceeding rapidly at room temperature to give yields of 85-95% [14]. The high reactivity of acyl chlorides enables esterification of sterically hindered alcohols and phenols that may not react under standard acid-catalyzed conditions.

Advanced Coupling Methodologies

Modern synthetic organic chemistry has developed several advanced coupling methodologies for the formation of esters and ethers from hydroxybenzofuran intermediates. Dicyclohexylcarbodiimide (DCC)-mediated coupling represents one of the most widely employed approaches, particularly for the formation of esters from carboxylic acids and alcohols [17] [14].

The DCC-mediated coupling reaction proceeds through formation of an O-acylisourea intermediate, which undergoes nucleophilic substitution by the alcohol component. The reaction typically employs 4-dimethylaminopyridine (DMAP) as a catalyst and proceeds at room temperature in dichloromethane [14]. Yields of 75-88% are commonly achieved, with the reaction being particularly effective for sterically hindered substrates.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-mediated coupling offers an alternative approach with similar mechanistic features but improved water solubility of the coupling reagent. This methodology is particularly useful for aqueous or mixed aqueous-organic reaction systems, achieving yields of 78-90% under mild conditions [15].

The Mitsunobu reaction provides access to ethers through an unusual inversion mechanism, employing triphenylphosphine and diethyl azodicarboxylate. This reaction is particularly valuable for the formation of ethers from alcohols that would not react under standard Williamson conditions, achieving yields of 75-90% for appropriately substituted substrates [15].

Research has demonstrated that the choice of etherification or esterification methodology significantly impacts both the yield and selectivity of the transformation. Electron-donating substituents on the benzofuran ring enhance the nucleophilicity of the hydroxyl group, leading to improved reaction rates and yields [18] [19]. Conversely, electron-withdrawing substituents can reduce reactivity and may require more forcing conditions or alternative methodologies.

The steric environment around the hydroxyl group also plays a crucial role in determining the success of these transformations. Studies have shown that hydroxyl groups at the C-5 position of benzofuran derivatives exhibit enhanced reactivity compared to those at the C-6 or C-7 positions, likely due to reduced steric hindrance [18] [19]. This positional selectivity can be exploited in the design of synthetic routes to specific target molecules.

The development of optimized reaction conditions has enabled the efficient functionalization of hydroxybenzofuran intermediates across a wide range of substrates. Temperature optimization studies have identified optimal reaction conditions for each methodology, with most etherification reactions proceeding efficiently at 80-100°C and esterification reactions at 60-120°C, depending on the specific reagents employed [14] [15].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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